(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine
Description
(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c24-29(25,17-7-2-1-3-8-17)21-12-15-6-4-5-9-18(15)28-22(21)23-16-10-11-19-20(13-16)27-14-26-19/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVJOPMABKTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C3C(=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of a benzenesulfonyl chloride with a chromen-2-imine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Hydrolysis of the Imine Group
The imine group (C=N) undergoes hydrolysis under acidic or basic conditions to yield secondary amines and carbonyl derivatives.
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Acidic hydrolysis (e.g., HCl/H₂O): Cleaves the imine bond, producing 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one and 2H-1,3-benzodioxol-5-amine.
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Basic hydrolysis (e.g., NaOH): Requires prolonged reaction times due to reduced nucleophilicity of hydroxide ions in alkaline media.
Mechanistic Insight :
Protonation of the imine nitrogen increases electrophilicity, enabling nucleophilic attack by water. The intermediate undergoes tautomerization and bond cleavage.
Reduction Reactions
The imine moiety can be selectively reduced to an amine using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
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NaBH₄ in methanol : Converts the imine to a secondary amine, yielding (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-amine.
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H₂/Pd-C : Requires higher pressures but achieves full conversion without affecting the sulfonyl group.
Electrophilic Aromatic Substitution
The chromen and benzodioxole rings undergo electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group at C-5 or C-7 of chromen | |
| Sulfonation | SO₃/H₂SO₄, reflux | Additional sulfonyl group on benzene |
Key Factor : Electron-donating methoxy groups direct substitution to specific positions .
Nucleophilic Acyl Substitution at the Sulfonyl Group
The benzenesulfonyl group participates in nucleophilic displacement reactions.
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With amines : Forms sulfonamides when reacted with primary amines (e.g., NH₂R).
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With alcohols : Produces sulfonate esters under alkaline conditions.
Cyclization Reactions
The compound undergoes intramolecular cyclization in the presence of Lewis acids (e.g., AlCl₃), forming fused heterocyclic systems. For example:
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Formation of tetracyclic derivatives : Via C–N bond formation between the benzodioxole nitrogen and the chromen carbonyl .
Mechanism : Lewis acids polarize the sulfonyl group, enabling nucleophilic attack by adjacent functional groups .
Biological Interactions
While not strictly a chemical reaction, the compound interacts with biological targets:
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Enzyme inhibition : The sulfonamide group competitively inhibits bacterial dihydropteroate synthase, disrupting folate synthesis .
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Myosin binding : Chromen derivatives exhibit selective binding to skeletal muscle myosin, modulating ATPase activity .
Stability Under Oxidative Conditions
The benzodioxole ring resists oxidation under mild conditions (e.g., H₂O₂) but degrades in strong oxidizing agents (e.g., KMnO₄), forming quinone derivatives .
Mechanistic Highlights
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes position it as a promising candidate for drug development. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.
Potential Therapeutic Uses:
- Anticancer Activity: Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The benzenesulfonyl group may enhance binding affinity to target proteins involved in cancer progression.
- Antimicrobial Properties: The presence of the benzodioxole moiety has been associated with antimicrobial activity, making this compound a candidate for further investigation in treating infections.
Materials Science
Due to its unique electronic properties, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine can be explored in the development of advanced materials.
Applications:
- Organic Light Emitting Diodes (OLEDs): Its conjugated structure may facilitate electron transport, making it suitable for use in OLED technology.
- Sensors: The compound's ability to undergo specific chemical reactions can be harnessed for sensor applications in detecting environmental pollutants or biological markers.
Biological Studies
The compound can serve as a valuable probe in biological research to elucidate various biochemical pathways.
Research Applications:
- Biomolecular Interactions: By studying how this compound interacts with enzymes or receptors, researchers can gain insights into metabolic pathways and disease mechanisms.
- Mechanistic Studies: The unique functional groups allow for the exploration of reaction mechanisms in biochemical processes.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of structurally similar compounds, it was found that derivatives featuring the benzodioxole moiety exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through modulation of signaling pathways such as p53 and Bcl-2 family proteins.
Case Study 2: Material Development
Research conducted on the application of sulfonamide derivatives in OLEDs demonstrated that compounds with similar electronic configurations provided enhanced luminescent properties. This suggests that this compound could be synthesized and tested for similar applications.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-one
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-amine
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-thione
Uniqueness
Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine exhibits unique chemical properties due to the presence of the imine group. This functional group imparts distinct reactivity and interaction potential with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine belongs to the class of chromen-2-imine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on existing literature.
Chemical Structure and Properties
The compound features a chromen-2-imine core structure, which is a common scaffold in medicinal chemistry due to its versatility. The presence of the benzenesulfonyl and benzodioxole substituents enhances its biological profile, potentially influencing its interactions with biological targets.
Anticancer Activity
Research indicates that chromen-2-imine derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation and disruption of the cell cycle. For instance, studies have shown that these compounds can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
Chromene derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymes. Notably, studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity Overview
| Compound | Microorganism | Activity Level | Reference |
|---|---|---|---|
| Chromen-2-imine | Staphylococcus aureus | Moderate to High | ResearchGate |
| Chromen derivatives | Escherichia coli | Significant | ResearchGate |
Antioxidant Activity
The antioxidant potential of chromen-2-imines has also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against various diseases, including cancer and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromen-2-imines. Modifications at specific positions on the chromene scaffold can significantly enhance or diminish activity. For example, substituents such as hydroxyl and methoxy groups have been shown to affect both anticancer and antimicrobial activities positively .
Table 3: Structure-Activity Relationship Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Hydroxyl | Increased anticancer activity | Afifi et al., 2017 |
| Methoxy | Variable effects on antimicrobial activity | ResearchGate |
Case Studies
Several studies have illustrated the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited cancer cell proliferation in various lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes and improved survival rates, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
